(2R)-1-Methoxyoctan-2-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77495-67-1 |
|---|---|
Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
(2R)-1-methoxyoctan-2-ol |
InChI |
InChI=1S/C9H20O2/c1-3-4-5-6-7-9(10)8-11-2/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |
InChI Key |
WSSVWDSNMLWCDJ-SECBINFHSA-N |
Isomeric SMILES |
CCCCCC[C@H](COC)O |
Canonical SMILES |
CCCCCCC(COC)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2r 1 Methoxyoctan 2 Ol and Its Analogues
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from a prochiral or racemic starting material. This is often achieved through the use of chiral catalysts or reagents that can differentiate between the two enantiotopic faces or groups of a substrate, or between the two enantiomers in a racemic mixture.
Asymmetric Catalysis in C-O Bond Formation
Asymmetric catalysis is a powerful tool for the enantioselective formation of carbon-oxygen (C-O) bonds, a key step in the synthesis of many chiral alcohols and ethers, including 1,2-methoxy alcohols. This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantioenriched product.
The design of effective chiral catalysts is central to the success of asymmetric C-O bond formation. These catalysts are typically metal complexes featuring chiral organic ligands. The ligand's structure creates a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction.
A notable example of a chiral catalyst system applicable to the synthesis of β-amino alcohols, which are structurally related to 1,2-methoxy alcohols, is a chromium-based catalyst. This chiral chromium catalyst is instrumental in the selective reduction of N-sulfonyl imines, followed by a stereoselective addition to aldehydes. This process proceeds with high diastereo- and enantioselectivity for a wide range of substrates, including aromatic, aliphatic, and heteroaromatic aldehydes organic-chemistry.org. The catalyst's effectiveness stems from its ability to control the formation of an α-amino radical intermediate, showcasing the potential of chiral metal complexes in facilitating stereoselective bond formations organic-chemistry.org.
The development of chiral Lewis acid catalysts has also been a significant area of research. For instance, chiral dialkoxytitanium complexes, prepared in situ from optically pure binaphthol and a titanium precursor, have been successfully employed in asymmetric ene reactions to form C-C bonds, a strategy that can be adapted for C-O bond formation wikipedia.org. The rationale behind using these catalysts is the creation of a rigid, chiral environment that forces the substrate to adopt a specific conformation, leading to a highly enantioselective transformation wikipedia.org.
| Catalyst Type | Metal Center | Chiral Ligand | Application | Enantioselectivity |
| Noyori-type complex | Ruthenium (II) | Diamine-diphosphine | Asymmetric Guerbet reaction | Up to 99:1 er |
| Salen complex | Chromium (III) | Salen | Asymmetric ring-opening of epoxides | High |
| BINOL complex | Titanium (IV) | Binaphthol (BINOL) | Asymmetric ene reactions | High |
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis for stereocontrolled synthesis. These catalysts often operate through distinct activation modes, such as enamine or iminium ion formation, or through non-covalent interactions like hydrogen bonding.
N-heterocyclic carbenes (NHCs) have been identified as versatile organocatalysts capable of promoting a variety of stereoselective transformations, including the formation of carbon-heteroatom bonds rsc.org. NHCs can activate substrates through the formation of key intermediates like the Breslow intermediate or acyl azolium ions, which can then react with heteroatomic nucleophiles in an enantioselective manner rsc.org.
Another successful organocatalytic strategy involves the use of chiral phosphoric acids or their derivatives. These catalysts can act as bifunctional reagents, activating both the electrophile and the nucleophile through hydrogen bonding interactions. This dual activation model has been successfully applied to the asymmetric synthesis of dihydronaphthalenes from isobenzopyrylium ions, where a chiral counteranion generated in situ directs the stereochemical outcome acs.org. This approach avoids the need for a metal catalyst and provides excellent asymmetric induction acs.org.
| Organocatalyst Type | Activation Mode | Application | Key Feature |
| N-Heterocyclic Carbene (NHC) | Breslow intermediate, Acyl azolium | C-N, C-O, C-S bond formation | Versatile activation of substrates |
| Chiral Phosphoric Acid | Hydrogen bonding, Chiral counteranion | Asymmetric synthesis of dihydronaphthalenes | Dual activation of reactants |
| Pyrrolidine derivatives | Iminium ion formation | Michael addition | Synergistic catalysis with a Lewis base |
Stereoselective Epoxide Ring-Opening Reactions for 1,2-Methoxy Alcohol Synthesis
The ring-opening of epoxides is a fundamental and widely utilized transformation in organic synthesis for the preparation of 1,2-difunctionalized compounds. When a chiral epoxide is used as the starting material, the ring-opening can proceed stereoselectively to afford a single diastereomer of the product.
The synthesis of 1,2-methoxy alcohols can be achieved through the nucleophilic attack of a methoxide source on a chiral epoxide. The regioselectivity of this attack is highly dependent on the reaction conditions. Under basic or neutral conditions, the reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring libretexts.orglibretexts.org. This is due to the fact that the alkoxide is a poor leaving group, and the ring opening is driven by the nucleophilic push libretexts.org.
Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group. The reaction then proceeds through a mechanism with significant SN1 character. In this case, the nucleophile preferentially attacks the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state libretexts.orglibretexts.org.
The choice of nucleophile and catalyst can also influence the outcome of the reaction. For instance, metal-catalyzed ring-opening reactions of epoxides have been developed to achieve high regioselectivity, often by utilizing a directing group within the epoxide substrate to guide the nucleophile to a specific carbon researchgate.net.
The regioselectivity of epoxide ring-opening is a critical factor in determining the final product structure. As mentioned, basic conditions favor attack at the less substituted carbon, while acidic conditions favor attack at the more substituted carbon libretexts.orgresearchgate.net. This predictability allows for the selective synthesis of different constitutional isomers from the same starting epoxide.
The stereospecificity of the reaction is also a key feature. Epoxide ring-opening reactions are typically stereospecific, proceeding with inversion of configuration at the carbon atom that is attacked by the nucleophile youtube.com. This is a hallmark of the SN2 mechanism. Even under acidic conditions where there is SN1 character, the reaction often proceeds with a high degree of stereospecificity because the nucleophile attacks before a fully formed carbocation intermediate can racemize libretexts.org. This stereospecificity ensures that the stereochemical information from the starting chiral epoxide is transferred to the product.
For example, the reaction of a chiral epoxide with a methoxide nucleophile will result in the formation of a 1,2-methoxy alcohol with a specific, predictable stereochemistry. The hydroxyl group will be located at the carbon that was part of the epoxide ring and was not attacked by the nucleophile, while the methoxy (B1213986) group will be attached to the carbon that underwent nucleophilic attack, with an inverted stereocenter.
| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Stereochemistry |
| Basic/Neutral | SN2 | Less substituted carbon | Inversion of configuration |
| Acidic | SN1-like | More substituted carbon | Inversion of configuration |
Chiral Auxiliary-Mediated Synthesis of Enantiopure Alcohols
The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.gov An enantiomerically pure auxiliary is temporarily incorporated into an achiral substrate, directing subsequent diastereoselective transformations. After the desired stereocenter is set, the auxiliary is removed and can often be recovered.
A prominent example of this approach is the use of Evans oxazolidinone auxiliaries. mdpi.commdpi.com These are typically derived from readily available chiral amino acids. mdpi.com In a hypothetical synthesis of a precursor to (2R)-1-Methoxyoctan-2-OL, an Evans auxiliary could be acylated with a suitable carboxylic acid derivative. The resulting chiral imide can then undergo a highly diastereoselective alkylation at the α-position. mdpi.comcam.ac.uk For instance, acylation with methoxyacetyl chloride would furnish the corresponding N-acyl oxazolidinone. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a stereochemically defined enolate, which can then be alkylated with a hexyl halide. The steric bulk of the chiral auxiliary directs the approach of the electrophile, leading to a high degree of stereocontrol. Subsequent removal of the auxiliary by, for example, reduction with lithium borohydride, would yield the desired enantiopure alcohol.
The stereochemical outcome of such reactions is highly predictable, and the choice of the specific Evans auxiliary allows for the synthesis of either enantiomer of the target molecule.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve efficient and selective transformations. Enzymes, as chiral catalysts, can exhibit exquisite chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govrsc.org
A plausible chemoenzymatic route to this compound could involve the kinetic resolution of a racemic mixture of 1-methoxyoctan-2-ol. Lipases are a class of enzymes widely used for the kinetic resolution of alcohols. rsc.orgmdpi.com In a typical procedure, the racemic alcohol is subjected to a lipase-catalyzed acylation reaction using an acyl donor such as vinyl acetate. The lipase will selectively acylate one enantiomer at a much faster rate, leaving the other enantiomer unreacted. For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a robust and commonly used lipase for such resolutions. rsc.orgscispace.com By allowing the reaction to proceed to approximately 50% conversion, one can obtain the unreacted (R)-alcohol and the acylated (S)-alcohol, both in high enantiomeric excess. These can then be separated by standard chromatographic techniques.
Alternatively, alcohol dehydrogenases (ADHs) can be employed for the asymmetric reduction of a prochiral ketone precursor, α-methoxyoctan-2-one. ru.nlnih.govnih.gov ADHs, utilizing a nicotinamide cofactor such as NADH or NADPH, can reduce the ketone to the corresponding alcohol with high enantioselectivity. nih.govnih.gov By selecting an appropriate ADH (either (R)-selective or (S)-selective), one can directly obtain the desired this compound in high enantiomeric purity.
Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols
| Entry | Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Alcohol (%) | Reference |
| 1 | rac-1-Phenylethanol | Candida antarctica Lipase B | Vinyl Acetate | Heptane | ~50 | >99 | rsc.org |
| 2 | rac-1-(2-Furyl)ethanol | Candida antarctica Lipase B | Vinyl Acetate | n-Heptane | ~50 | >99 | rsc.org |
| 3 | rac-Indanol | Thermomyces lanuginosus Lipase | Vinyl Acetate | Not specified | Not specified | >99 | researchgate.net |
Functional Group Transformations and Derivatization
The functionalization of aliphatic alcohols at specific C-H bonds is a challenging yet highly desirable transformation in organic synthesis.
Site-Selective C-H Functionalization of Aliphatic Alcohols
The selective functionalization of remote, unactivated C-H bonds in aliphatic alcohols presents a significant synthetic challenge due to the high bond dissociation energy of C-H bonds and the presence of multiple, electronically similar C-H bonds. nih.gov A common strategy to achieve regioselectivity is through a 1,5-hydrogen atom transfer (1,5-HAT) process. researchgate.netnih.gov In this approach, an alkoxyl radical is generated from the alcohol, which then abstracts a hydrogen atom from the δ-carbon through a sterically favored six-membered ring transition state. This generates a carbon-centered radical at the δ-position, which can then be trapped by a suitable reagent.
Silver-catalyzed reactions have been developed for the δ-selective functionalization of aliphatic alcohols. nih.govresearchgate.netnih.gov For example, using a silver catalyst in the presence of an oxidant, an alkoxyl radical can be generated from the alcohol. This initiates the 1,5-HAT process, leading to the formation of a δ-carbon radical. This radical can then participate in various C-C or C-heteroatom bond-forming reactions. nih.gov
Mechanistic studies suggest that the silver-catalyzed remote C-H functionalization of aliphatic alcohols proceeds through a radical pathway. researchgate.netnih.gov The reaction is initiated by the oxidation of Ag(I) to a higher oxidation state, which then promotes the formation of an alkoxyl radical from the alcohol. nih.gov This alkoxyl radical undergoes a 1,5-HAT to generate a δ-carbon radical. The regioselectivity is dictated by the thermodynamic stability of the six-membered ring transition state of the 1,5-HAT. The resulting carbon-centered radical is then trapped by a radical acceptor to afford the functionalized product. Experimental evidence, such as the inhibition of the reaction by radical scavengers, supports this proposed mechanism. nih.gov
Etherification Reactions
The synthesis of ethers from alcohols is a fundamental transformation in organic chemistry. In the context of this compound, a key synthetic step could be the regioselective methylation of the primary hydroxyl group of (R)-1,2-octanediol. The Sharpless asymmetric dihydroxylation of 1-octene provides a reliable method to produce (R)-1,2-octanediol with high enantiomeric excess.
The regioselective etherification of vicinal diols can be challenging due to the similar reactivity of the two hydroxyl groups. However, methods have been developed to achieve regioselectivity. For example, tin-mediated alkylations have been shown to favor the etherification of the primary hydroxyl group in the presence of a secondary one. Alternatively, acid-catalyzed etherification can be employed. The reaction of a diol with an alcohol in the presence of an acid catalyst, such as a heteropoly acid, can lead to the formation of mono- and di-ethers. By carefully controlling the reaction conditions, such as temperature and stoichiometry of the reagents, it is possible to favor the formation of the mono-ether at the more accessible primary position.
Table 2: Proposed Synthetic Route to this compound
| Step | Reaction | Reagents and Conditions | Product | Expected Outcome |
| 1 | Sharpless Asymmetric Dihydroxylation | 1-octene, AD-mix-β, t-BuOH/H₂O, 0 °C | (R)-1,2-Octanediol | High yield and high enantiomeric excess (>95% ee) |
| 2 | Regioselective Methylation | (R)-1,2-Octanediol, NaH, MeI, THF | This compound | Moderate to good yield, regioselective methylation of the primary alcohol |
Stereochemical Outcome of Etherification (e.g., SN2 inversion)
The Williamson ether synthesis proceeds through an SN2 mechanism, which is characterized by a backside attack of the nucleophile on the electrophilic carbon. wikipedia.orglibretexts.org A crucial consequence of this concerted mechanism is the inversion of configuration at the chiral center of the electrophile. masterorganicchemistry.comyoutube.comlumenlearning.com This stereochemical outcome is predictable and fundamental to designing a synthesis for a specific enantiomer like this compound.
If the synthesis involves an alkoxide attacking a chiral secondary alkyl halide, the stereocenter on the alkyl halide will be inverted. masterorganicchemistry.com For example, if sodium methoxide were to react with an (S)-2-octyl derivative bearing a leaving group, the resulting ether would have the (R) configuration at that carbon. This inversion occurs as the nucleophile forms a new bond from the side opposite to the leaving group, forcing the other substituents to "flip" in a process often likened to an umbrella inverting in the wind. masterorganicchemistry.com
The transition state of the SN2 reaction involves a pentacoordinate carbon atom, where both the incoming nucleophile and the departing leaving group are partially bonded. youtube.com For the reaction to proceed efficiently and with high stereochemical fidelity, steric hindrance around the reaction center must be minimized. youtube.com This is why primary alkyl halides are preferred over secondary, and secondary over tertiary, as bulky groups can block the nucleophile's approach. youtube.com
Oxidation and Reduction Pathways for Alcohol and Ether Moieties
The functional groups within this compound, a secondary alcohol and an ether, can undergo various oxidation and reduction transformations.
Oxidation of the Alcohol Moiety: The secondary alcohol group can be oxidized to the corresponding ketone, 1-methoxyoctan-2-one. A variety of reagents can accomplish this transformation with high efficiency. The choice of oxidant can be critical to avoid over-oxidation or side reactions involving the ether linkage. Milder, selective oxidizing agents are generally preferred. Ceria-based materials, for instance, have been studied for their catalytic activity in the selective oxidation of alcohols to aldehydes or ketones. osti.gov
Reduction of the Ketone Moiety: The resulting ketone, 1-methoxyoctan-2-one, can be reduced back to the secondary alcohol. This reduction can be stereoselective, potentially yielding either the (2R) or (2S) diastereomer, depending on the reducing agent and reaction conditions. Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used. Asymmetric reductions can be achieved using chiral catalysts or reagents to favor the formation of one enantiomer.
Reduction of the Ether Moiety: Cleavage of the ether C-O bond is generally more difficult and requires harsher conditions than the transformations of the alcohol group. Reductive cleavage of ethers can be achieved using strong reducing agents or through catalytic methods. For instance, electroreductive methods have been developed for the cleavage of certain types of ethers, such as aryl allyl ethers. nih.gov Lewis acid-catalyzed reductions can also convert esters to ethers, representing an alternative synthetic pathway rather than a transformation of the pre-formed ether. apexmolecular.com
Table 2: Summary of Oxidation and Reduction Pathways
| Transformation | Starting Moiety | Product Moiety | Reagents/Methods |
| Oxidation | Secondary Alcohol | Ketone | PCC, Swern Oxidation, DMP, Catalytic (e.g., CeO₂) |
| Reduction | Ketone | Secondary Alcohol | NaBH₄, LiAlH₄, Catalytic Hydrogenation |
| Reduction | Ether | Alcohol/Alkane | Strong acids (e.g., HBr, HI), Strong reducing agents |
Mechanistic Investigations of Synthetic Pathways
Identification of Key Intermediates and Transition States
Understanding the intermediates and transition states of a reaction is crucial for explaining its stereochemical outcome.
Williamson Ether Synthesis (SN2): This reaction does not proceed through a stable intermediate. Instead, it involves a single, high-energy transition state. youtube.com In this transition state, the central carbon atom is pentacoordinate, with partial bonds to both the incoming nucleophile (the alkoxide) and the departing leaving group. youtube.com The geometry around the carbon is trigonal bipyramidal. The energy of this transition state determines the reaction rate, and its specific geometry enforces the inversion of configuration.
Alcohol Oxidation: The mechanism of oxidation can vary with the reagent. For example, oxidation with chromate-based reagents like Pyridinium chlorochromate (PCC) is thought to proceed through a chromate ester intermediate. The subsequent step involves the removal of a proton from the carbon bearing the oxygen, leading to the formation of the ketone.
Ketone Reduction by Hydride: The reduction of a ketone with a hydride reagent like NaBH₄ involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The key intermediate is a tetrahedral alkoxide, which is subsequently protonated during workup to yield the alcohol. The stereoselectivity of this process is determined by the direction of the hydride attack, which can be influenced by steric hindrance from adjacent groups.
By-product Analysis and Formation Mechanisms
In many synthetic pathways, the formation of by-products can reduce the yield and purity of the desired product. A thorough analysis of these side reactions is essential for process optimization.
Elimination in Williamson Ether Synthesis: The most significant side reaction in the Williamson ether synthesis is E2 elimination. chemistrytalk.org This pathway competes with the SN2 substitution, particularly when using secondary or tertiary alkyl halides. masterorganicchemistry.com The alkoxide, being a strong base, can abstract a proton from a carbon adjacent to the leaving group, leading to the formation of an alkene.
The SN2/E2 competition is influenced by several factors:
Substrate Structure: Steric hindrance around the electrophilic carbon increases the likelihood of elimination. Tertiary halides react almost exclusively by elimination. masterorganicchemistry.com
Base Strength/Nucleophilicity: Strongly basic, sterically hindered alkoxides (e.g., potassium tert-butoxide) are more likely to act as bases and promote elimination.
Temperature: Higher temperatures generally favor elimination over substitution. masterorganicchemistry.com
By carefully selecting a primary electrophile and a non-hindered alkoxide, and maintaining moderate temperatures, the formation of alkene by-products can be minimized.
Table 3: Common By-products and Their Formation Mechanisms
| Desired Reaction | Potential By-product(s) | Mechanism of Formation | Conditions Favoring By-product |
| SN2 Etherification | Octenes | E2 Elimination | Secondary/tertiary alkyl halide, sterically hindered base, high temperature. |
| Alcohol Oxidation | Carboxylic Acid (over-oxidation) | Further oxidation of an intermediate aldehyde | Use of strong, non-selective oxidizing agents with a primary alcohol. |
| Ketone Reduction | Diastereomeric Alcohol | Non-selective hydride attack | Achiral reducing agent, lack of steric bias in the substrate. |
Spectroscopic and Stereochemical Characterization of 2r 1 Methoxyoctan 2 Ol and Its Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq One- and two-dimensional NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C) for Structural Elucidation
One-dimensional NMR spectra, specifically ¹H and ¹³C NMR, are the initial and primary methods for determining the basic structure of a molecule like (2R)-1-Methoxyoctan-2-OL. uobasrah.edu.iq
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals would include:
A singlet for the methoxy (B1213986) (–OCH₃) protons.
Multiplets for the methylene (B1212753) (–CH₂–) and methine (–CH–) protons of the octyl chain.
A triplet for the terminal methyl (–CH₃) group of the octyl chain.
A signal for the hydroxyl (–OH) proton, the chemical shift of which can be concentration and solvent dependent.
The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom. libretexts.org For this compound, distinct signals would be expected for the methoxy carbon, the two carbons bearing the oxygen functionalities (C1 and C2), and the remaining six carbons of the octyl chain. The chemical shifts are influenced by the electronegativity of the attached oxygen atoms, causing the C1 and C2 carbons to appear at a lower field (higher ppm) compared to the other alkyl carbons. libretexts.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH ₃-O | ~3.3 | ~59 |
| O-CH ₂ | ~3.4-3.5 | ~75 |
| H O-CH | ~3.6-3.8 | ~72 |
| -CH ₂(OH)-CH ₂- | ~1.4-1.6 | ~33 |
| -(CH₂)₄- | ~1.2-1.4 | ~22-32 |
| -CH ₃ | ~0.9 | ~14 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments provide further insight by showing correlations between nuclei, which is crucial for unambiguously assigning the signals from one-dimensional spectra and determining the molecule's connectivity and stereochemistry. e-bookshelf.de
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and so on along the octyl chain, confirming the carbon skeleton's connectivity.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and hydrogen atoms. sdsu.edu This allows for the definitive assignment of each carbon signal in the ¹³C NMR spectrum to its attached proton(s) in the ¹H NMR spectrum. ceitec.cz
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between carbons and protons that are separated by two or three bonds. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems separated by heteroatoms. For instance, it would show a correlation between the methoxy protons and the C1 carbon, and between the C1 protons and the methoxy carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly valuable for determining stereochemistry. While less critical for a flexible acyclic molecule like this compound compared to rigid cyclic systems, it can provide information about preferred conformations.
Application of ¹³C NMR for Stereoisomer Differentiation
While enantiomers like (2R)- and (2S)-1-Methoxyoctan-2-OL have identical NMR spectra in an achiral solvent, diastereomers have different physical properties and, consequently, distinct NMR spectra. ¹³C NMR can be a sensitive tool for differentiating diastereomers. For example, in a mixture of diastereomeric alkoxy alcohols, the chemical shifts of the carbons, particularly those near the stereocenters, will differ. diva-portal.org The presence of a chiral center can make nearby, otherwise equivalent, carbons or protons diastereotopic, leading to separate signals in the NMR spectrum. masterorganicchemistry.com This principle is used to distinguish between diastereomers, as the different spatial arrangements of the substituents lead to unique electronic environments for the carbon nuclei. pearson.com
Infrared (IR) and Raman Spectroscopy
IR and Raman spectroscopy are complementary vibrational techniques used to identify functional groups within a molecule. megalecture.com
Vibrational Analysis for Functional Group Identification and Conformational Insights
The infrared spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. megalecture.comrsc.org
O–H Stretch : A broad absorption band is expected in the region of 3200–3600 cm⁻¹, which is characteristic of the hydroxyl group and is broadened due to hydrogen bonding. savemyexams.com
C–H Stretch : Strong absorptions in the 2850–3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the alkyl chain and methoxy group. docbrown.info
C–O Stretch : Two distinct C–O stretching bands would be anticipated. The C–O stretch of the alcohol group typically appears in the 1000–1260 cm⁻¹ range, while the C–O–C stretch of the ether linkage is found around 1070-1150 cm⁻¹. savemyexams.comdocbrown.info
Table 2: Key IR Absorption Frequencies for this compound
| Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |
| O–H | Stretch | 3200–3600 | Strong, Broad |
| C–H | Stretch | 2850–3000 | Strong |
| C–O | Stretch (Alcohol) | 1000–1260 | Strong |
| C–O–C | Stretch (Ether) | 1070–1150 | Strong |
Raman spectroscopy provides complementary information. While the O–H stretch is typically weak in Raman, the C–H and C–C skeletal vibrations are usually strong, providing a detailed fingerprint of the molecule. Conformational analysis of similar methoxy alcohols has shown that intramolecular hydrogen bonding can influence the vibrational frequencies. cdnsciencepub.com
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. savemyexams.com
For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, for alcohols, this peak is often weak or absent due to rapid fragmentation. chim.lu
Characteristic fragmentation pathways for alkoxy alcohols include:
Alpha-cleavage : The cleavage of the bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols and ethers. chim.lu For this compound, this could lead to the loss of the hexyl radical (C₆H₁₃) from the C2-C3 bond, resulting in a prominent fragment ion. Another alpha-cleavage could occur at the C1-C2 bond.
Loss of a water molecule : Dehydration is a common fragmentation for alcohols, leading to a peak at [M-18]⁺.
Loss of a methoxy radical : Cleavage of the C1-O bond could result in the loss of a methoxy radical (•OCH₃), leading to a peak at [M-31]⁺.
Table 3: Potential Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Origin |
| [M]⁺ | [C₉H₂₀O₂]⁺ | Molecular Ion |
| [M-18]⁺ | [C₉H₁₈O]⁺ | Loss of H₂O |
| [M-31]⁺ | [C₈H₁₇O]⁺ | Loss of •OCH₃ |
| [M-45]⁺ | [C₇H₁₅]⁺ | Loss of •CH₂OCH₃ |
| 45 | [CH₂OH]⁺ or [CH₃OCH₂]⁺ | Alpha-cleavage |
By integrating the data from these diverse spectroscopic methods, a complete and unambiguous structural and stereochemical characterization of this compound can be achieved.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful analytical tool used to determine the exact molecular masses of compounds, which in turn allows for the deduction of their elemental composition with high accuracy. measurlabs.comresearchgate.net This technique is crucial for confirming the molecular formula of a substance by measuring the mass-to-charge ratio (m/z) to several decimal places. bioanalysis-zone.com
For this compound, the expected molecular formula is C9H20O2. To confirm this, a high-resolution mass spectrum would be acquired. The high resolution of the instrument allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com For instance, the theoretical exact mass of C9H20O2 can be calculated using the most abundant isotopes of carbon, hydrogen, and oxygen. This calculated exact mass is then compared to the experimentally measured mass from the HRMS analysis. A close correlation between the theoretical and experimental values provides strong evidence for the proposed molecular formula.
The enhanced resolution of HRMS instruments also aids in producing distinct fragmentation patterns, which further supports the accurate prediction of the chemical formula and facilitates comparison with spectral databases for identification. innovareacademics.in
Table 1: Theoretical and Experimental Mass Data for Molecular Formula Confirmation
| Molecular Formula | Compound Name | Theoretical Exact Mass (Da) | Experimentally Measured Mass (Da) |
| C9H20O2 | This compound | 160.14633 | Value would be determined experimentally |
| C6H14O2 | 1-Methoxypentan-2-ol | 118.09938 | Value would be determined experimentally |
| C7H16O2 | 2-methoxy-4-methylpentan-1-ol | 132.11503 | Value would be determined experimentally |
This table is for illustrative purposes. The experimentally measured mass would be obtained from actual HRMS analysis.
Fragmentation Pattern Analysis for Structural Information
Mass spectrometry not only provides the molecular weight of a compound but also offers valuable structural information through the analysis of its fragmentation pattern. libretexts.org When a molecule is ionized in the mass spectrometer, the resulting molecular ion can be energetically unstable and break apart into smaller, charged fragments and neutral radicals. chemguide.co.uk The pattern of these fragments serves as a molecular fingerprint. libretexts.org
For alcohols like this compound, characteristic fragmentation pathways include the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage) and the loss of a water molecule (dehydration). libretexts.orgarizona.edulibretexts.org In the case of this compound, alpha-cleavage would be a primary fragmentation route. The bond between C1 and C2 or C2 and C3 could break. Cleavage of the C-C bond next to the oxygen atom is a common fragmentation pathway for alcohols. arizona.edu
Ethers, another functional group present in the molecule, also exhibit predictable fragmentation patterns, often involving cleavage of the C-O bond or the C-C bond adjacent to the oxygen. The presence of both alcohol and ether functionalities in 1-Methoxyoctan-2-ol would lead to a combination of these fragmentation pathways, providing key data for structural elucidation. libretexts.org The analysis of these fragmentation patterns, particularly the masses of the resulting fragment ions, allows chemists to piece together the structure of the original molecule. gatech.edu
Table 2: Expected Fragmentation Peaks for 1-Methoxyoctan-2-ol
| Fragmentation Pathway | Resulting Ion | Expected m/z |
| Loss of methoxy group (-OCH3) | [C8H17O]+ | 129 |
| Alpha-cleavage (loss of hexyl radical) | [C3H7O2]+ | 75 |
| Loss of water (-H2O) | [C9H18O]+• | 142 |
| Cleavage of C-C bond next to oxygen | Multiple possibilities | Varies |
This table presents a hypothetical fragmentation pattern based on general principles of mass spectrometry.
Chiroptical Spectroscopies for Stereochemical Analysis
Chiroptical spectroscopy techniques are essential for studying chiral molecules, as they respond differently to left and right circularly polarized light. These methods provide information about the three-dimensional arrangement of atoms in a molecule, specifically its absolute configuration.
Optical Rotation for Enantiomeric Purity Assessment
Optical rotation is a fundamental property of chiral substances, where they rotate the plane of polarized light. anton-paar.com This phenomenon, known as optical activity, is measured using a polarimeter. libretexts.orglibretexts.org Enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light to an equal extent but in opposite directions. pressbooks.pub A dextrorotatory (+) compound rotates light to the right (clockwise), while a levorotatory (-) compound rotates it to the left (counter-clockwise). pressbooks.pub
The specific rotation, [α], is a standardized measure of a compound's optical activity and is a characteristic physical constant for a pure enantiomer. libretexts.orgpressbooks.pub By measuring the optical rotation of a sample and comparing it to the specific rotation of the pure enantiomer, one can determine the sample's optical purity. libretexts.org Optical purity is a measure of the excess of one enantiomer over the other in a mixture and is often expressed as enantiomeric excess (ee). rsc.orgthieme-connect.de A racemic mixture, which contains equal amounts of both enantiomers, is optically inactive because the rotations cancel each other out. libretexts.org
Table 3: Optical Rotation and Enantiomeric Purity
| Parameter | Description |
| Optical Rotation (α) | The measured angle of rotation of plane-polarized light by a chiral sample. libretexts.org |
| Specific Rotation [α] | A standardized value of optical rotation for a pure enantiomer under specific conditions of concentration, path length, temperature, and wavelength. pressbooks.pub |
| Optical Purity (%) | A comparison of the optical rotation of a sample to the specific rotation of a pure enantiomer, expressed as a percentage. libretexts.org |
| Enantiomeric Excess (ee) (%) | The percentage excess of one enantiomer over the other in a mixture. thieme-connect.de |
Chromatographic Techniques for Chiral Purity Analysis
Chromatographic methods are widely used for the separation and quantification of enantiomers, providing a direct measure of enantiomeric purity.
Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating enantiomers. researchgate.net This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.netsigmaaldrich.com
In chiral HPLC, the enantiomers are passed through a column packed with a CSP. The differential interaction between the enantiomers and the CSP results in their separation, allowing for the quantification of each enantiomer in the mixture. researchgate.net Chiral HPLC methods have become a cornerstone for determining the enantiomeric purity of drugs and other chiral compounds. jsmcentral.org The use of smaller support particles and superficially porous particles in CSP columns has led to faster and more efficient separations. researchgate.netchromatographyonline.com
Similarly, chiral GC employs a capillary column coated with a chiral stationary phase to separate volatile enantiomers. The choice of the CSP is critical for achieving successful separation. The area under each peak in the resulting chromatogram is proportional to the amount of that enantiomer, allowing for the precise calculation of the enantiomeric excess (ee).
Table 5: Chiral Chromatographic Techniques for Enantiomeric Excess (ee) Determination
| Technique | Principle | Application |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers based on differential interactions with a chiral stationary phase. researchgate.net | Determination of the enantiomeric ratio and excess of a wide range of chiral compounds, including alcohols. jsmcentral.org |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers using a capillary column coated with a chiral stationary phase. | Analysis of the enantiomeric composition of volatile chiral compounds. |
Preparative Chiral Chromatography for Enantiomer Separation
The isolation of individual enantiomers of chiral compounds is a critical step in stereochemical characterization and is essential for the synthesis of enantiopure materials. For compounds like this compound and its analogues, preparative chiral chromatography is the most effective method for achieving high enantiomeric purity on a larger scale. This technique can be broadly categorized into two main approaches: direct separation on a chiral stationary phase (CSP) and indirect separation of diastereomeric derivatives on an achiral stationary phase.
The selection of the most suitable preparative chiral chromatography method depends on several factors, including the structural features of the analyte, the desired scale of separation, and the availability of chiral selectors or derivatizing agents. Both direct and indirect methods have been successfully applied to the resolution of chiral alcohols and their derivatives, providing a robust framework for the separation of the enantiomers of 1-Methoxyoctan-2-OL.
Direct Enantioseparation using Chiral Stationary Phases (CSPs)
For the preparative separation of a racemic mixture of 1-Methoxyoctan-2-OL, a column packed with a polysaccharide-based CSP would be a primary choice. These CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support, provide a chiral environment that allows for differential interaction with the two enantiomers. ymc.co.jp The separation is typically performed in normal-phase mode, using eluents such as hexane/isopropanol mixtures. The difference in the interaction energy between each enantiomer and the CSP leads to different retention times, allowing for their separation. tripod.com
Supercritical fluid chromatography (SFC) has also emerged as a highly efficient alternative for preparative chiral separations, offering advantages such as faster separations and reduced solvent consumption. waters.com
Table 1: Representative Conditions for Direct Preparative Chiral HPLC
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose derivative on silica gel) |
| Mobile Phase | Hexane/Isopropanol (varying ratios, e.g., 90:10 v/v) |
| Flow Rate | Dependent on column dimensions (e.g., 10-50 mL/min for preparative scale) |
| Detection | UV (if a chromophore is present or after derivatization) or Refractive Index (RI) |
| Temperature | Ambient |
The efficiency of the separation is evaluated by the separation factor (α) and the resolution (Rs). A higher α value indicates a better separation between the two enantiomer peaks. For preparative work, the goal is to maximize both the resolution and the loading capacity to obtain a significant amount of each enantiomer with high purity.
Indirect Enantioseparation via Diastereomer Formation
An alternative and highly effective strategy for the preparative resolution of chiral alcohols is the indirect method. This approach involves the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). Since diastereomers possess different physical and chemical properties, they can be separated using standard, achiral chromatography, most commonly on a silica gel column. libretexts.org
For chiral alcohols such as 1-Methoxyoctan-2-OL, a particularly effective CDA is (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid). mdpi.com The racemic alcohol is esterified with the enantiomerically pure MαNP acid to yield a mixture of diastereomeric esters. These esters can then be readily separated by preparative HPLC on a standard silica gel column. tcichemicals.com The bulky naphthyl group in the MαNP moiety often enhances the separation of the diastereomers. mdpi.com
After separation, the individual diastereomeric esters are collected, and the chiral auxiliary (MαNP acid) is cleaved, typically by hydrolysis, to yield the pure enantiomers of the original alcohol. mdpi.com This method is advantageous as it utilizes less expensive achiral stationary phases and often provides excellent separation for a wide range of alcohols.
Table 2: Typical Protocol for Indirect Enantioseparation via Diastereomer Formation
| Step | Procedure |
| 1. Derivatization | Reaction of racemic 1-Methoxyoctan-2-OL with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) in the presence of a coupling agent to form diastereomeric esters. |
| 2. Separation | Preparative HPLC of the diastereomeric ester mixture on a silica gel column using a non-polar mobile phase (e.g., hexane/ethyl acetate). |
| 3. Fraction Collection | Collection of the separated diastereomer fractions based on the chromatogram. |
| 4. Cleavage | Hydrolysis of the separated diastereomeric esters to remove the chiral auxiliary and regenerate the individual enantiomers of 1-Methoxyoctan-2-OL. |
| 5. Purification | Final purification of the enantiopure alcohols. |
This indirect approach has been successfully applied to the resolution of various chiral alcohols, demonstrating its utility for obtaining enantiomerically pure this compound and its (2S) counterpart. mdpi.com
Computational Chemistry and Theoretical Studies on 2r 1 Methoxyoctan 2 Ol
Quantitative Structure-Activity Relationship (QSAR) Modeling for Methoxylated Alcohols.chemrxiv.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity. researchgate.net For methoxylated alcohols like (2R)-1-Methoxyoctan-2-OL, QSAR studies are instrumental in predicting their biological effects based on their molecular properties.
To build a robust QSAR model, it is essential to define molecular descriptors that can quantify the structural features of a molecule. scispace.com These descriptors can be categorized into several classes, including constitutional (1D), topological (2D), and geometrical (3D) descriptors. bigchem.eulibretexts.org For a chiral molecule such as this compound, it is particularly important to use descriptors that can account for its stereochemistry. researchgate.netacs.org
Conventional topological descriptors often fail to distinguish between stereoisomers. acs.orgnih.gov To address this, specialized chirality descriptors have been developed. acs.org These can be derived from the molecular graph by adding a "chirality correction" to the vertex degrees of asymmetric atoms. acs.org Other approaches include the use of chiral atom pair descriptors, where the priority of substituents at a chiral center is determined by properties like partial charge rather than atomic number. tandfonline.com
Table 1: Examples of Molecular Descriptors for QSAR Studies
| Descriptor Class | Examples | Relevance to this compound |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Counts (C, O), Number of Rotatable Bonds | Basic molecular properties influencing size and flexibility. |
| Topological (2D) | Connectivity Indices (e.g., Randić index), Zagreb group indices | Describes atomic connectivity and branching. |
| Chirality Descriptors (2D/3D) | Chirality correction indices, Chiral Atom Pair (cAP) descriptors | Crucial for differentiating the (2R)-enantiomer from its (2S)-counterpart and predicting stereospecific interactions. |
| Quantum-Chemical Descriptors | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Provides insight into electronic properties and reactivity. |
This table presents a selection of molecular descriptor types that can be used to develop QSAR models for chiral methoxylated alcohols.
Once a set of relevant molecular descriptors has been established, various statistical methods can be employed to build a predictive QSAR model. These models can then be used to forecast the biological activity of new, untested compounds. elifesciences.org Methods like Multiple Linear Regression (MLR) and machine learning algorithms such as k-Nearest Neighbors (kNN) and Support Vector Machines (SVM) are commonly used. acs.orgnih.gov
For odorant molecules, QSAR models can predict aspects like odor similarity or the activation of specific olfactory receptors. chemrxiv.orgwiley.com For instance, a QSAR model could be trained on a dataset of methoxylated alcohols with known odor profiles to predict the scent of this compound. The success of such models often depends on the quality of the experimental data and the careful selection of descriptors that capture the essential features for the biological endpoint . elifesciences.orgspringernature.com Combining descriptor-based QSAR with structure-based methods like docking can lead to more robust predictive models. chemrxiv.org
Molecular Docking and Receptor Interaction Studies.researchgate.netacs.orgchemrxiv.org
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org This is particularly useful for studying how a ligand like this compound might interact with a biological receptor.
The interaction of odorant molecules with olfactory receptors (ORs) is a key area of research where molecular docking has been applied. nih.gov ORs are a large family of G protein-coupled receptors (GPCRs) that recognize a vast array of volatile chemicals. nih.govnih.gov The "docking theory of olfaction" posits that the perceived smell of a molecule arises from its weak, non-covalent interactions with one or more ORs. wikipedia.org
Simulations can model the binding of this compound to the binding pockets of various human or insect ORs. chemrxiv.orgijbs.com By calculating the binding affinity or docking score, researchers can predict which receptors are most likely to be activated by this compound. plos.org Recent advances in protein structure prediction, such as AlphaFold2, have made it possible to generate reliable 3D models for a large number of human ORs, facilitating large-scale docking studies. chemrxiv.org These studies can help in "deorphanizing" receptors (i.e., identifying their specific ligands) and understanding the combinatorial code of olfaction, where a single odorant can activate multiple receptors and a single receptor can recognize multiple odorants. plos.orgnih.gov
Table 2: Key Interaction Types in Ligand-Receptor Docking
| Interaction Type | Description | Potential Role in this compound Binding |
|---|---|---|
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen) and another nearby electronegative atom. | The hydroxyl (-OH) group of the compound can act as a hydrogen bond donor and acceptor. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | The octyl chain contributes to hydrophobic and van der Waals interactions within the receptor's binding pocket. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The long carbon chain of the molecule will likely favor binding to hydrophobic pockets in the receptor. |
This table outlines the primary intermolecular forces that would govern the binding of this compound to a receptor active site.
The flexibility of a molecule is a critical factor in its ability to bind to a receptor. ukri.org this compound, with its rotatable single bonds, can adopt numerous conformations. Conformational analysis aims to identify the low-energy shapes the molecule is likely to assume. chemeurope.com Studies have shown that a molecule may not bind to its receptor in its lowest energy conformation. wikipedia.org
The shape and properties of the receptor's binding site determine which conformations of the ligand can be accommodated. nih.gov Docking simulations can help characterize the binding pocket, identifying key amino acid residues that interact with the ligand. nih.gov For example, simulations could reveal a hydrophobic pocket that accommodates the octyl chain of this compound, while specific polar residues form hydrogen bonds with its hydroxyl and methoxy (B1213986) groups. Understanding the conformational preferences of the ligand and the topology of the binding site is essential for explaining binding specificity and activation. nih.govchemistryviews.org
Quantum Chemical Calculations.researchgate.netchemrxiv.org
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed description of the electronic structure of molecules. rsc.org These methods can be used to compute a wide range of molecular properties with high accuracy.
For this compound, quantum chemical methods like Density Functional Theory (DFT) can be used to:
Optimize Molecular Geometry: Determine the most stable 3D structure of the molecule.
Calculate Electronic Properties: Compute values for dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are important for reactivity. researchgate.net
Determine Spectroscopic Properties: Predict NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for structure verification. epstem.net
Analyze Reaction Mechanisms: Investigate the energetics of potential chemical reactions involving the molecule, such as its atmospheric degradation or metabolism. nih.govrsc.org For alkoxy radicals, which are key intermediates in atmospheric and combustion chemistry, quantum calculations can elucidate reaction pathways like isomerization and C-C bond scission. nih.govresearchgate.net
Table 3: Calculated Properties of this compound and Related Structures
| Property | Description | Relevance |
|---|---|---|
| Enthalpy of Formation | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Indicates the thermodynamic stability of the molecule. mdpi.com |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Relates to the chemical reactivity and electronic excitation energy of the molecule. |
| Partial Atomic Charges | The distribution of electron density among the atoms in the molecule. | Helps to identify sites susceptible to electrostatic interactions and nucleophilic or electrophilic attack. |
| Vibrational Frequencies | The frequencies at which the molecule's bonds and angles vibrate. | Corresponds to peaks in an infrared (IR) spectrum and can be used to characterize the molecule's structure. researchgate.net |
This table highlights key parameters that can be obtained from quantum chemical calculations and their significance in understanding the chemical nature of this compound.
These computational approaches provide a powerful toolkit for the in-depth study of this compound, offering insights that complement and guide experimental research.
Compound Name Table
| Compound Name |
|---|
| This compound |
Electronic Structure Analysis (e.g., HOMO, LUMO, Ionization Potential, Chemical Hardness)
The electronic structure of a molecule is fundamental to understanding its reactivity and properties. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating these characteristics. For this compound, these calculations would involve optimizing the molecule's geometry to find its most stable three-dimensional structure. Following this, the energies and shapes of the molecular orbitals can be determined.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
From the HOMO and LUMO energies, several key chemical descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of a molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2.
Chemical Potential (μ): The negative of electronegativity, it describes the escaping tendency of electrons from a system. It is calculated as μ = -(I + A) / 2.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η).
Below is a table of hypothetical, yet scientifically plausible, electronic properties for this compound, based on typical values for similar aliphatic alcohols and ethers, calculated at a common level of theory (e.g., B3LYP/6-31G*).
| Property | Symbol | Hypothetical Value |
| HOMO Energy | EHOMO | -9.8 eV |
| LUMO Energy | ELUMO | 1.5 eV |
| HOMO-LUMO Gap | ΔE | 11.3 eV |
| Ionization Potential | I | 9.8 eV |
| Electron Affinity | A | -1.5 eV |
| Chemical Hardness | η | 5.65 eV |
| Chemical Potential | μ | -4.15 eV |
| Electrophilicity Index | ω | 1.52 eV |
Reaction Pathway Modeling and Energetics of Transformations
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a potential transformation of interest would be the oxidation of the secondary alcohol to a ketone. Theoretical modeling can map out the entire reaction pathway, identifying the structures of reactants, transition states, and products.
The process would involve:
Geometry Optimization: Calculating the lowest energy structures of the reactant (this compound) and the product ((R)-1-methoxyoctan-2-one).
Transition State Search: Locating the transition state structure on the potential energy surface that connects the reactant and product. This is a first-order saddle point, representing the highest energy point along the reaction coordinate.
Frequency Calculations: These are performed to confirm the nature of the stationary points. A stable molecule (reactant or product) will have all real vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to ensure that it connects the intended reactant and product.
Below is a hypothetical reaction coordinate diagram for the oxidation of this compound.
Spectroscopic Property Prediction through Computational Methods
Computational methods can accurately predict various spectroscopic properties, which are invaluable for the characterization and identification of molecules.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. The calculated frequencies and their corresponding intensities can be compared with experimental IR spectra to aid in the assignment of spectral bands to specific molecular vibrations. For this compound, key predicted IR absorptions would include:
A broad O-H stretching vibration around 3400 cm⁻¹.
C-H stretching vibrations in the 2850-3000 cm⁻¹ region.
C-O stretching vibrations for the alcohol and ether functionalities in the 1050-1260 cm⁻¹ range. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that, when scaled, show excellent agreement with experimental data. For this compound, the predicted NMR spectra would be crucial in confirming its structure.
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These are illustrative values.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₂-O) | ~75 |
| C2 (CH-OH) | ~70 |
| C3-C7 (CH₂) | 23-32 |
| C8 (CH₃) | ~14 |
| O-CH₃ | ~59 |
Predicted ¹H NMR Chemical Shifts
| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |
| OH | ~2.5 | broad singlet |
| H2 (CH-OH) | ~3.7 | multiplet |
| H1 (CH₂-O) | ~3.4 | multiplet |
| O-CH₃ | ~3.3 | singlet |
| H3-H7 (CH₂) | 1.2-1.5 | multiplet |
| H8 (CH₃) | ~0.9 | triplet |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
